Alizarin complexone dihydrate
Overview
Description
Alizarin complexone dihydrate, commonly referred to as Alizarin, is a naturally occurring dye found in several species of plants. It has been used for centuries as a dye for fabrics, paper, and leather. Alizarin is also used in the production of cosmetics, inks, and paints. In recent years, Alizarin has gained attention for its potential use in scientific research for its unique properties.
Scientific Research Applications
1. Biological Staining and Marking
Alizarin complexone dihydrate is prominently used as a biological stain due to its ability to bond with calcifying tissues. It is a red fluorochrome that has been found less toxic than other similar agents like Alizarin red S or Hematoporphyrin, making it suitable for marking bone or dentin, either alone or in combination with other fluorochromes (Rahn & Perren, 1972). It has also been used for otolith marking in fish species like rainbow trout and pike fry, demonstrating its utility in aquatic biology for tracking and studying fish populations (Van Der Walt & Faragher, 2003); (Skov, Grønkjær & Nielsen, 2001).
2. Analytical Chemistry
In the field of analytical chemistry, Alizarin complexone dihydrate has been used as a chelating ligand. It forms complexes with metal ions like Fe3+, demonstrating its application in creating electrocatalysts for reducing O2 and H2O2 (Zhang & Anson, 1993). This property is also explored for nitrite and nitric-oxide reduction, where the adsorbed complex on electrodes can catalyze these reductions (Zhang, Lever & Pietro, 1994).
3. Pharmacological Research
Alizarin complexone has been studied for its potential in inhibiting certain types of reverse transcriptases, such as those associated with Rous-associated virus 2 and HIV-1, suggesting its potential in antiretroviral research (Higuchi et al., 1991).
4. Biochemical Inter
actions and SignalingIn biochemistry, alizarin complexone dihydrate has been identified as an activator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. AhR plays a vital role in various physiological pathways, and the ability of alizarin to act as an AhR agonist opens up new avenues for exploring biochemical interactions and signaling mechanisms (Lu et al., 2022).
5. Materials Science and Environmental Chemistry
Alizarin complexone dihydrate is used in materials science, particularly in the development of colorimetric and spectrophotometric sensing systems. For example, its combination with nanocrystalline TiO2 demonstrates a novel approach to "naked-eye" anion sensing, highlighting its utility in environmental monitoring and materials engineering (Palomares et al., 2004).
properties
IUPAC Name |
2-[carboxymethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]amino]acetic acid;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO8.2H2O/c21-13(22)7-20(8-14(23)24)6-9-5-12-15(19(28)16(9)25)18(27)11-4-2-1-3-10(11)17(12)26;;/h1-5,25,28H,6-8H2,(H,21,22)(H,23,24);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNGUADXYFYGGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)CN(CC(=O)O)CC(=O)O)O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alizarin fluorine Blue dihydrate | |
CAS RN |
455303-00-1 | |
Record name | Alizarin complexone dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455303001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 455303-00-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALIZARIN COMPLEXONE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/125453K6LV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.